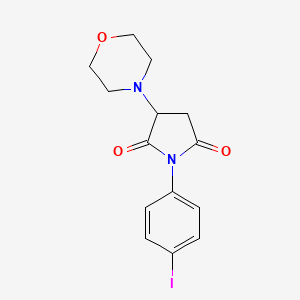

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Description

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a succinimide-derived compound characterized by a pyrrolidine-2,5-dione core substituted at position 1 with a 4-iodophenyl group and at position 3 with a morpholin-4-yl moiety. The morpholine group contributes to improved solubility and pharmacokinetic properties, making the compound a candidate for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name |

1-(4-iodophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQVSSVVJKWWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine-2,5-dione Core

Multiple synthetic routes are available for constructing the pyrrolidine-2,5-dione scaffold, which forms the central structural element of the target compound:

Cyclization of maleic anhydride derivatives : This approach typically involves the reaction of maleic anhydride with appropriate amines followed by cyclization to form the pyrrolidine-2,5-dione ring.

Condensation of succinic acid derivatives : 2-Substituted succinic acids can undergo condensation with amines under dehydrating conditions to yield the corresponding pyrrolidine-2,5-diones.

Reactions of N³-substituted amidrazones : These compounds can react with cyclic anhydrides to form pyrrolidine-2,5-dione derivatives. The best yields (75–95%) are typically obtained at the boiling points of chloroform or toluene in shorter reaction times compared to room temperature reactions.

N-1 Substitution Methods

The introduction of the 4-iodophenyl group at the N-1 position can be accomplished through several methods:

Direct N-alkylation : Using 4-iodophenyl halides with the pyrrolidine-2,5-dione core in the presence of bases such as potassium carbonate.

Ullmann coupling : This copper-catalyzed reaction can be used to form the C-N bond between the pyrrolidine-2,5-dione nitrogen and the 4-iodophenyl group.

Nucleophilic aromatic substitution : In cases where the 4-iodophenyl group contains appropriate leaving groups, this method can be utilized for N-substitution.

C-3 Morpholine Incorporation

Specific Preparation Methods for this compound

Based on analysis of related compounds and synthetic methodologies, several viable preparation routes for this compound can be proposed and evaluated.

Multi-Step Synthesis via Anhydride Intermediates

Optimization Strategies and Critical Parameters

Several key parameters significantly impact the efficiency and yield of the synthesis of this compound.

Temperature and Solvent Effects

The choice of solvent and reaction temperature plays a crucial role in the success of various synthetic steps:

For reactions involving N³-substituted amidrazones with cyclic anhydrides, the best yields (75–95%) are obtained at the boiling points of chloroform or toluene in significantly shorter reaction times compared to room temperature reactions.

For copper-catalyzed reactions, temperature control is essential, with optimal results typically achieved at reflux temperatures (110-140°C) using a Dean-Stark water separator.

For N-alkylation reactions, temperatures ranging from room temperature to 80°C have been employed depending on the specific reagents and substrates.

Catalyst Selection and Loading

The choice and loading of catalysts significantly impact reaction efficiency:

Copper catalysts such as Cu(PPh₃)₃Br at 20% molar equivalent have shown excellent results for coupling reactions involving iodophenyl and morpholino derivatives.

Catalyst loading can be optimized based on specific reaction conditions, with higher loadings potentially improving reaction rates but increasing costs.

Purification and Isolation Techniques

Effective purification strategies are essential for obtaining high-purity this compound:

Column chromatography using dichloromethane:methanol mixtures or ethyl acetate:hexane gradients has proven effective for related compounds.

Crystallization from appropriate solvents (e.g., isopropanol, methanol) can provide high-purity product suitable for further applications.

Conversion to hydrochloride salts using hydrochloric acid in methanol can improve handling properties and stability for certain applications.

Alternative Synthetic Methodologies

Several alternative approaches can be considered for the synthesis of this compound, each with distinct advantages and limitations.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields for several key steps in the synthesis:

Table 3: Microwave-Assisted Synthesis Parameters

| Parameter | Value | Notes |

|---|---|---|

| Power Level | 80% | For commercial microwave ovens |

| Temperature | 60-65°C | Controlled heating-cooling cycles |

| Reaction Time | 4-10 minutes | Significantly reduced compared to conventional heating |

| Heating Cycle | 50:10 seconds | Heating:cooling ratio |

| Base | K₂CO₃ | 3-4 equivalents |

| Yield | Up to 95% | For related N-substitution reactions |

Microwave-assisted synthesis offers advantages in terms of reduced reaction times, energy efficiency, and potentially higher yields for certain transformations.

Mechanochemical Synthesis

Ball milling techniques provide an environmentally friendly alternative for certain synthetic steps:

- A mixture of the appropriate imide and base (e.g., K₂CO₃) can be milled for 1 hour at 30 Hz.

- The required alkyl halide is then added and milling continued for an additional hour in the presence of a small amount of dry DMF (liquid-assisted grinding).

- The product is isolated by suspension in dichloromethane followed by washing with water.

This solvent-minimized approach aligns with green chemistry principles and can be particularly advantageous for scale-up considerations.

One-Pot Multi-Component Reactions

One-pot procedures can streamline the synthesis by eliminating the need to isolate intermediates:

- Combining appropriate starting materials (e.g., maleic anhydride, 4-iodophenylamine, and morpholine derivatives) in a single reaction vessel.

- Sequential addition of reagents at optimized intervals to control the reaction pathway.

- Careful temperature and solvent selection to accommodate all reaction steps.

Analytical Methods and Characterization

Comprehensive characterization of this compound is essential for confirming structural identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed structural information, with characteristic chemical shifts for the pyrrolidine-2,5-dione ring, iodophenyl group, and morpholine moiety.

Infrared (IR) Spectroscopy : Key absorption bands include those corresponding to the C=O stretching vibrations of the pyrrolidine-2,5-dione group (typically around 1700-1730 cm⁻¹).

Mass Spectrometry : LC/MS analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) : Gradient HPLC methods are effective for assessing purity and monitoring reaction progress.

Thin-Layer Chromatography (TLC) : Useful for reaction monitoring and preliminary purity assessment using appropriate solvent systems (e.g., dichloromethane:methanol or ethyl acetate:hexane mixtures).

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

*Estimated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-iodophenyl group in the target compound introduces strong electron-withdrawing effects compared to the 4-methoxyphenyl (electron-donating) or 2-chlorophenyl (moderately electron-withdrawing) groups in analogs. This may enhance binding affinity in hydrophobic pockets of enzymes or receptors .

- Morpholine vs. Piperidine : The morpholin-4-yl group (oxygen-containing) offers better solubility than piperidin-1-yl, as evidenced by the lower logP of the morpholine-containing analog (estimated logP ~1.5 for the target compound) compared to the piperidine derivative (logP: 1.08) .

Pharmacological Activity

GABA-Transaminase (GABA-T) Inhibition

- The iodine atom’s larger size may improve binding compared to bromine .

- 4-Acetylphenyl Derivatives : These compounds exhibit anticonvulsant effects via GABA-T inhibition, with IC50 values ranging from 100.5 µM to 160.4 µM. Substitution with bulkier groups (e.g., iodine) may enhance potency .

Multi-Target CNS Activity

- The target compound’s morpholine group may similarly modulate receptor affinity.

Physicochemical Properties

Implications : The target compound’s higher logP (due to iodine) may improve blood-brain barrier permeability but reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name: this compound. Its molecular formula is CHI NO, and it features a pyrrolidine core substituted with an iodophenyl group and a morpholine moiety.

Pharmacological Properties

Research indicates that the compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of cancer cell lines; potential as a lead compound for drug development. |

| Antimicrobial | Exhibits activity against certain bacterial strains; mechanism of action requires further elucidation. |

| Neuroprotective | Shows promise in protecting neuronal cells in vitro; potential applications in neurodegenerative diseases. |

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds found that derivatives of pyrrolidine diones often exhibit significant anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. The specific role of the iodophenyl and morpholine groups in enhancing efficacy is an area of ongoing research .

Antimicrobial Activity

Preliminary screening of this compound against various bacterial strains revealed moderate antimicrobial activity. The exact mechanism remains to be fully characterized but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

- Anticancer Efficacy : A recent study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound led to a significant reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent .

Structure-Activity Relationship (SAR)

The presence of both the iodophenyl and morpholine substituents appears critical for enhancing biological activity. Modifications to these groups can lead to varying degrees of potency. For instance, replacing the iodine atom with other halogens has been shown to decrease anticancer efficacy, suggesting that the electronic properties of iodine contribute positively to activity .

Q & A

Basic Question: What are the common synthetic routes for 1-(4-iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, and how are reaction conditions optimized?

Methodological Answer:

A key synthesis route involves copper(I) iodide-catalyzed conjugate addition of morpholine to 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate in tetrahydrofuran (THF), yielding the target compound in high purity (82% yield). Optimization focuses on catalyst loading (typically 5–10 mol%), reaction time (3 hours at room temperature followed by 1 hour under reflux), and stoichiometric control of acetyl chloride to prevent side reactions like over-acetylation . Purity is confirmed via HPLC and NMR, with recrystallization in ethanol as a final purification step.

Advanced Question: How can regioselectivity challenges during the functionalization of the pyrrolidine-2,5-dione core be addressed?

Methodological Answer:

Regioselectivity in nucleophilic additions to the pyrrolidine-2,5-dione core is influenced by steric and electronic factors. Computational modeling (e.g., density functional theory) predicts preferential attack at the less sterically hindered carbonyl group (C2 vs. C5). Experimental validation via kinetic studies under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) can confirm these predictions. For example, morpholine addition favors the C3 position due to intermediate stabilization via hydrogen bonding with the acetate group, as observed in related systems .

Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- X-ray crystallography resolves the molecular geometry, confirming the planar configuration of the iodophenyl ring and the chair conformation of the morpholine moiety. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural accuracy .

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies key signals: the iodophenyl protons (δ 7.6–7.8 ppm), morpholine methylenes (δ 3.4–3.7 ppm), and pyrrolidine-dione carbonyls (δ 170–175 ppm in ¹³C) .

Advanced Question: How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

Quantum mechanical/molecular mechanical (QM/MM) simulations model interactions with biological targets (e.g., enzymes or receptors). For instance, docking studies using AutoDock Vina assess binding affinity to glycosidase enzymes, leveraging the compound’s structural similarity to known inhibitors. Molecular dynamics simulations (50 ns trajectories) evaluate stability in aqueous environments, with radial distribution functions (RDFs) analyzing hydrogen bonding with water or active-site residues .

Basic Question: What are the known biological activities of this compound, and how are they validated?

Methodological Answer:

Preliminary studies suggest potential as a glycosidase inhibitor due to structural analogs (e.g., polyhydroxylated aminopyrrolidines). Validation involves:

- Enzyme inhibition assays (e.g., α-glucosidase IC₅₀ determination via spectrophotometric monitoring of p-nitrophenol release at 405 nm).

- Cell viability assays (MTT protocol) to screen for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How can contradictory data in reaction yields or biological activity be resolved?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Systematic analysis includes:

- HPLC-MS to identify byproducts (e.g., unreacted starting material or acetylated intermediates).

- Design of Experiments (DoE) using factorial designs (e.g., 2³ factorial matrix) to isolate variables like temperature, catalyst loading, and solvent polarity .

- Meta-analysis of published protocols to identify outliers, supported by statistical tools like Grubbs’ test for detecting anomalous data points .

Basic Question: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Differential Scanning Calorimetry (DSC) to confirm melting point consistency (expected range: 180–185°C) and detect polymorphic forms .

Advanced Question: How can multifactorial experimental designs optimize large-scale synthesis?

Methodological Answer:

A response surface methodology (RSM) central composite design evaluates three factors: reaction time (2–6 hours), temperature (20–100°C), and morpholine equivalents (1.0–2.5). Optimized conditions are derived from contour plots and ANOVA analysis, prioritizing yield (>80%) and minimal byproduct formation (<5%). Scale-up validation in batch reactors (1–10 L) ensures reproducibility, with inline FTIR monitoring for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.